molecular formula C29H21N3O3S2 B11518188 N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Cat. No.: B11518188
M. Wt: 523.6 g/mol
InChI Key: CINWVVIAFAPPFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide typically involves multiple steps:

    Formation of the dibenzofuran moiety: This can be achieved through the oxidation of benzofuran.

    Synthesis of the benzothiazole ring: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling reactions: The dibenzofuran and benzothiazole intermediates are coupled using reagents such as oxalyl chloride and amines under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, while the benzothiazole ring can interact with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H21N3O3S2

Molecular Weight

523.6 g/mol

IUPAC Name

N-[2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C29H21N3O3S2/c1-17-6-8-18(9-7-17)28(34)31-20-11-13-23-26(15-20)37-29(32-23)36-16-27(33)30-19-10-12-22-21-4-2-3-5-24(21)35-25(22)14-19/h2-15H,16H2,1H3,(H,30,33)(H,31,34)

InChI Key

CINWVVIAFAPPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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